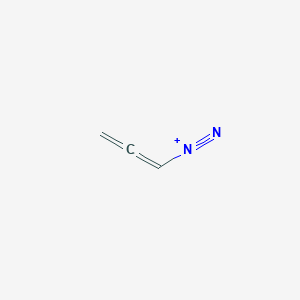
Propadiene-1-diazonium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propadiene-1-diazonium is a diazonium compound derived from propadiene. Diazonium compounds are known for their versatility in organic synthesis, particularly in the formation of azo compounds and other nitrogen-containing derivatives. This compound is of interest due to its unique structure and reactivity, making it a valuable intermediate in various chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Propadiene-1-diazonium can be synthesized through the diazotization of propadiene. This involves the reaction of propadiene with nitrous acid (generated in situ from sodium nitrite and a strong acid like hydrochloric acid) under cold conditions. The reaction typically proceeds as follows: [ \text{CH}_2=\text{C}=\text{CH}_2 + \text{HNO}_2 \rightarrow \text{CH}_2=\text{C}=\text{CH}_2\text{N}_2^+ + \text{H}_2\text{O} ]
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure efficient and safe handling of the reactive intermediates. The use of automated systems can help control the reaction conditions, such as temperature and concentration, to optimize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Propadiene-1-diazonium undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, and cyanides, through Sandmeyer reactions.
Coupling Reactions: It can participate in azo coupling reactions with aromatic compounds to form azo dyes.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Sandmeyer Reactions: Copper(I) chloride, bromide, or cyanide are commonly used reagents.
Azo Coupling: Aromatic compounds with electron-donating groups, such as phenols and anilines, are typical substrates.
Reduction: Reducing agents like sodium sulfite or hypophosphorous acid are used.
Major Products
Substitution: Halides, hydroxides, and nitriles.
Coupling: Azo compounds.
Reduction: Amines.
Wissenschaftliche Forschungsanwendungen
Propadiene-1-diazonium has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Material Science: It can be used to modify surfaces and create functional materials with specific properties.
Biological Studies: Its derivatives can be used as probes or labels in biochemical assays.
Wirkmechanismus
The mechanism of action of propadiene-1-diazonium involves the formation of a highly reactive diazonium ion, which can undergo various transformations depending on the reaction conditions. The diazonium ion can act as an electrophile, reacting with nucleophiles to form substitution products, or as a coupling partner in azo coupling reactions. The specific pathways and intermediates depend on the nature of the reactants and the conditions used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propyne-1-diazonium: Similar in structure but differs in reactivity due to the presence of a triple bond.
Allene-1-diazonium: Another similar compound with different electronic properties.
Uniqueness
Propadiene-1-diazonium is unique due to its conjugated diene structure, which imparts distinct reactivity compared to other diazonium compounds. This makes it a valuable intermediate for specific synthetic applications that require unique reactivity patterns.
Conclusion
This compound is a versatile and valuable compound in organic synthesis, with unique reactivity and a wide range of applications in scientific research. Its preparation, chemical reactions, and applications make it an important intermediate in the field of chemistry.
Eigenschaften
CAS-Nummer |
918108-28-8 |
|---|---|
Molekularformel |
C3H3N2+ |
Molekulargewicht |
67.07 g/mol |
InChI |
InChI=1S/C3H3N2/c1-2-3-5-4/h3H,1H2/q+1 |
InChI-Schlüssel |
DNLONRDBPGTZDX-UHFFFAOYSA-N |
Kanonische SMILES |
C=C=C[N+]#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4H-1,2,4-Triazol-4-amine, N-[(2,6-dichlorophenyl)methyl]-3,5-diphenyl-](/img/structure/B14184228.png)
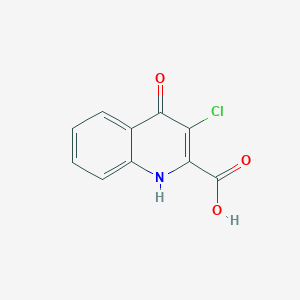
![(3R)-3-Methyl-6-[(trimethylsilyl)methyl]hepta-4,6-dien-1-ol](/img/structure/B14184244.png)

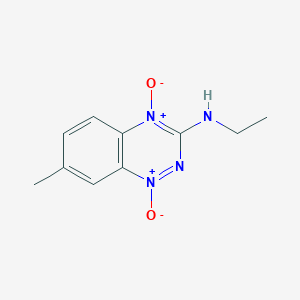
![3-(7-Oxo-2,4,5,7-tetrahydronaphtho[2,1-d][1,2]oxazol-3-yl)propanoic acid](/img/structure/B14184264.png)
![4-[[4-Hydroxy-3,5-bis[(3-hydroxy-5-methylphenyl)methyl]phenyl]methyl]-2,6-bis[(3-hydroxy-5-methylphenyl)methyl]phenol](/img/structure/B14184265.png)
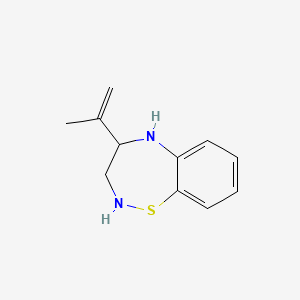

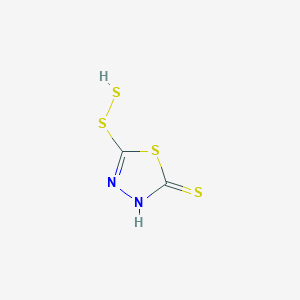


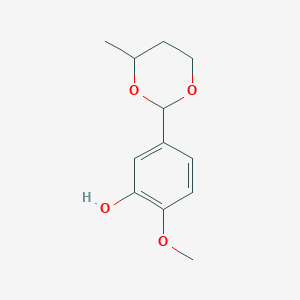
![n-Methyl-n-{[1-(methylamino)cyclopropyl]methyl}pyridin-3-amine](/img/structure/B14184313.png)
